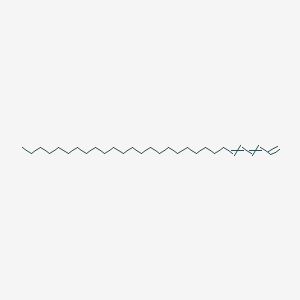

Nonacosatriene

Description

Properties

CAS No. |

77046-59-4 |

|---|---|

Molecular Formula |

C29H54 |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

nonacosa-1,3,5-triene |

InChI |

InChI=1S/C29H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-29H2,2H3 |

InChI Key |

LBZGCBBFUAJASK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Nonacosatriene

Algal Phyla as Bioproducers of Nonacosatriene

The green microalga Botryococcus braunii is a well-documented producer of a variety of long-chain hydrocarbons, with certain strains being significant sources of this compound. This alga is categorized into different chemical races based on the primary type of hydrocarbon it synthesizes.

Race A strains of Botryococcus braunii are distinguished by their production of C23-C33 odd-numbered n-alkadienes and n-alkatrienes. nih.gov Among these, this compound (C29H54) has been identified as a prominent hydrocarbon component. nih.gov

A detailed metabolic study of the Race A strain CCAP 807/2 revealed the presence of this compound as one of the alkatrienes in its hydrocarbon profile. nih.gov While a complete quantitative breakdown of all hydrocarbon components was not the focus of this particular study, it was noted that hydrocarbons represent the major components of the non-polar lipid fraction in this strain. nih.gov

Research on two Egyptian isolates of B. braunii, also belonging to Race A, focused on optimizing culture conditions for biomass and lipid production. While these studies confirmed the production of lipids, a specific quantitative analysis of the this compound content within the total hydrocarbon fraction was not reported. onlinescientificresearch.com

Table 1: Hydrocarbon Profile of Botryococcus braunii Race A Strain CCAP 807/2 This interactive table provides data on the detected hydrocarbon compounds in the CCAP 807/2 strain. The exact percentage of this compound of the total hydrocarbon content was not specified in the source.

| Compound Type | Carbon Chain Length | Detected Compounds |

| Alkadiene | C23 | C |

| Alkadiene | C25 | C |

| Alkadiene | C27 | C |

| Alkadiene | C29 | C |

| Alkadiene | C31 | C |

| Alkatriene | C25 | C |

| Alkatriene | C27 | C |

| Alkatriene | C29 | This compound (C |

| Alkatriene | C31 | C |

The physiological state of Botryococcus braunii significantly impacts the accumulation of its hydrocarbon constituents, including this compound. Studies on the CCAP 807/2 strain have demonstrated that the highest accumulation of extracellular hydrocarbons occurs predominantly during the stationary phase of growth. nih.gov

During the linear, or active growth phase, the relative abundance of hydrocarbons within the total non-polar lipid fraction is lower. As the culture transitions into the stationary phase, there is a substantial increase in the proportion of hydrocarbons. nih.gov This suggests that while hydrocarbon synthesis may occur during active growth, the most significant accumulation, and therefore the highest concentration of this compound, is achieved when cell division slows. nih.gov

Temperature: Studies on Egyptian isolates of B. braunii Race A indicated that an incubation temperature of 30°C resulted in a significant increase in both biomass yield and total lipid content compared to cultures grown at 25°C. onlinescientificresearch.com

Light Intensity: The same research on Egyptian isolates found that increasing the light intensity to 48.6 µmol photons m⁻²s⁻¹ led to a very highly significant increase in both biomass production and the lipid content of the algae. onlinescientificresearch.com

pH: For the Botryococcus braunii strain CFTRI-Bb1, a pH of 7.5 was found to be optimal for achieving maximum growth and hydrocarbon production. researchgate.net

Nutrient Availability: Nitrogen limitation is a well-known strategy to induce lipid accumulation in many microalgae. researchgate.net Under conditions of nitrogen depletion, the metabolic pathways in B. braunii can shift towards the synthesis of carbon-rich storage compounds like hydrocarbons. nih.gov

**Table 2: Influence of Environmental Parameters on Botryococcus braunii*** *This interactive table summarizes the effects of different environmental factors on the growth and hydrocarbon/lipid production in various B. braunii strains.

| Parameter | Strain(s) | Optimal Condition | Observed Effect |

| Temperature | Egyptian Isolates (Race A) | 30°C | Increased biomass and lipid content. onlinescientificresearch.com |

| Light Intensity | Egyptian Isolates (Race A) | 48.6 µmol photons m⁻²s⁻¹ | Significantly increased biomass and lipid content. onlinescientificresearch.com |

| pH | CFTRI-Bb1 | 7.5 | Maximum growth and hydrocarbon production. researchgate.net |

| Nutrient | General | Nitrogen Limitation | Favors lipid/hydrocarbon accumulation. nih.govresearchgate.net |

Biosynthesis and Genetic Regulatory Pathways of Nonacosatriene

Elucidation of Putative Biosynthetic Routes

The formation of nonacosatriene, a hydrocarbon with a 29-carbon backbone and three double bonds, is the result of complex enzymatic pathways that extend and modify fatty acid precursors. These routes are best understood by examining the general principles of hydrocarbon biosynthesis in various organisms, from single-celled algae to complex insects.

In microalgae, the journey to long-chain hydrocarbons like this compound begins with the de novo synthesis of fatty acids. mdpi.com This process, carried out by the fatty acid synthase (FAS) complex in the plastids, primarily produces palmitic acid (16:0) and stearic acid (18:0). mdpi.com These saturated fatty acids serve as the fundamental building blocks for longer and more unsaturated chains.

The subsequent steps of chain elongation and desaturation are believed to occur in the endoplasmic reticulum and mitochondria. mdpi.commdpi.com The elongation of the fatty acid chain happens through a cyclical, four-step process involving the sequential addition of two-carbon units derived from malonyl-CoA. mdpi.com This cycle consists of condensation, reduction, dehydration, and a second reduction, consuming NADPH in the process. mdpi.com

Desaturation, the introduction of double bonds into the hydrocarbon chain, is catalyzed by a class of enzymes known as desaturases. mdpi.com These enzymes are oxygenases that remove two hydrogen atoms from a fatty acyl-CoA substrate to form a double bond. mdpi.com The synthesis of polyunsaturated fatty acids (PUFAs) in most microalgae proceeds via this aerobic pathway, involving successive rounds of elongation and desaturation. nih.gov For instance, the green alga Botryococcus braunii, a known producer of various long-chain hydrocarbons, is reported to synthesize n-alkadienes and n-alkatrienes through an elongation-decarboxylation pathway. researchgate.netplos.org The specific positioning of the three double bonds in this compound would be determined by the regioselectivity of the desaturase enzymes present in the specific algal species.

In broader eukaryotic systems, particularly insects, long-chain hydrocarbons are critical components of the cuticle, where they prevent water loss and mediate chemical communication. researchgate.netelifesciences.org The biosynthesis of these cuticular hydrocarbons (CHCs), including alkatrienes like this compound, primarily occurs in specialized cells called oenocytes. elifesciences.org

The pathway is initiated by fatty acid synthases (FAS) that produce precursor acyl-CoAs. researchgate.net These precursors are then acted upon by a series of enzymes:

Fatty Acid Elongases (Elos): These enzymes sequentially lengthen the acyl-CoA chains beyond the typical C16 or C18 length. researchgate.net

Acyl-CoA Desaturases (Desats): These enzymes introduce double bonds into the elongating chain, creating monounsaturated or polyunsaturated acyl-CoA intermediates. researchgate.net The formation of an alkatriene requires at least three separate desaturation events or the action of a multifunctional desaturase.

Fatty Acyl-CoA Reductases (FARs): The resulting very-long-chain fatty acyl-CoA is reduced to a fatty aldehyde. researchgate.net

Oxidative Decarbonylase: In the final step, a cytochrome P450 enzyme typically catalyzes the oxidative decarbonylation of the aldehyde, removing one carbon atom and yielding the final hydrocarbon. researchgate.net

This general pathway, starting from a fatty acid and proceeding through elongation, desaturation, reduction, and decarbonylation, is the most widely accepted model for the formation of alkenes and alkatrienes in eukaryotes. nih.govasm.org this compound has been identified as a CHC in insects such as Drosophila and the yellow peach moth, suggesting its synthesis follows this route. nih.govresearchgate.net

Genetic Determinants of this compound Production

The synthesis of this compound is under strict genetic control, with specific genes encoding the enzymes responsible for each step of the biosynthetic pathway.

The production of complex hydrocarbon profiles is orchestrated by a suite of genes belonging to several key families. researchgate.net Research in various insects has led to the identification of genes and gene clusters that are directly implicated in CHC biosynthesis. nih.govnih.gov

| Gene Family | Function in Hydrocarbon Biosynthesis |

| Fatty Acid Synthases (FAS) | Catalyze the initial synthesis of fatty acyl-CoA precursors. researchgate.netnih.gov |

| Fatty Acid Elongases (Elos) | Extend the carbon chain of fatty acyl-CoAs to create very-long-chain fatty acids (VLCFAs). nih.govnih.gov |

| Acyl-CoA Desaturases (Desats) | Introduce double bonds into the fatty acyl-CoA chain at specific positions, creating unsaturated precursors. nih.govelifesciences.org |

| Fatty Acyl-CoA Reductases (FARs) | Reduce the very-long-chain fatty acyl-CoA to a fatty aldehyde. nih.govnih.gov |

| Cytochrome P450 (CYP) Family | Perform the final oxidative decarbonylation step, converting the aldehyde to a hydrocarbon. researchgate.netnih.gov |

This table summarizes the major gene families involved in the biosynthesis of cuticular hydrocarbons like this compound and their primary functions.

Genomic studies have revealed that genes involved in CHC production can be physically clustered in the genome. In parasitoid wasps of the genus Nasonia, for example, quantitative trait loci (QTL) mapping identified chromosomal regions containing clusters of elongase and fatty-acyl-CoA reductase genes that are associated with variations in CHC profiles. nih.gov Similarly, genome-wide association studies (GWAS) in Drosophila melanogaster have successfully identified numerous candidate genes whose expression affects the CHC profile. elifesciences.org Transcriptomic analyses comparing oenocytes to other tissues in mosquitoes have shown significant enrichment for transcripts from these same gene families, providing strong evidence for their role in hydrocarbon synthesis. elifesciences.org

The expression of genes involved in this compound biosynthesis is a highly regulated process, ensuring that production is balanced with the organism's physiological needs and environmental conditions. ontosight.ai This regulation can occur at multiple levels. wikipedia.orglibretexts.org

Transcriptional Regulation : This is a primary control point where the cell increases or decreases the transcription of specific genes. libretexts.org The process is controlled by regulatory proteins called transcription factors that bind to specific DNA sequences, such as promoters and enhancers, to either activate or inhibit the activity of RNA polymerase. youtube.com The expression of CHC biosynthesis genes can be influenced by developmental stage, sex, and external factors like arid conditions. elifesciences.org In cyanobacteria, the genes for alkane synthesis have been found to possess their own promoters, allowing for independent regulation even when located in a cluster. frontiersin.orgresearchgate.net

Post-Transcriptional Regulation : After a gene is transcribed into messenger RNA (mRNA), its processing, stability, and transport can be modulated. ontosight.ai Mechanisms such as alternative splicing and regulation by non-coding RNAs (e.g., microRNAs) can fine-tune the amount of protein produced from a single gene. wikipedia.org

Post-Translational Regulation : The activity of the biosynthetic enzymes themselves can be directly controlled after they have been synthesized. ontosight.ai This can involve chemical modifications like phosphorylation, which can switch an enzyme on or off, providing a rapid response to cellular signals. ontosight.aiyoutube.com

These regulatory networks allow organisms to precisely control the composition of their hydrocarbon profiles in response to both internal and external cues.

Evolutionary Ecology of this compound Biosynthetic Pathways

The biosynthetic pathways leading to this compound and other cuticular hydrocarbons (CHCs) are deeply intertwined with the evolutionary success of insects. researchgate.net These compounds serve dual, pivotal roles that are subject to both natural and sexual selection. scienceopen.com Primarily, CHCs form a waxy layer on the insect's cuticle that is essential for preventing water loss and desiccation, a key adaptation that allowed insects to colonize terrestrial environments. pnas.orgscienceopen.com The composition of this layer, including the chain length and degree of unsaturation of molecules like this compound, influences its physical properties and waterproofing effectiveness. scienceopen.com

Concurrently, these same molecules act as complex chemical signals critical for communication. scienceopen.commdpi.com CHCs are used in species and sex recognition, signaling of reproductive status, and nestmate identification in social insects. pnas.orgmdpi.com this compound, for example, is a known component of the sex pheromone blend in some Drosophila species. nih.gov This dual function means that any evolutionary change in the CHC biosynthetic pathway can have cascading effects on both survival (desiccation resistance) and reproductive success (mating signals). scienceopen.com

The evolution of CHC profiles is driven by changes in the underlying biosynthetic genes, particularly the fatty acid elongases and desaturases. scienceopen.com These enzyme families are responsible for generating the vast diversity of CHC structures seen across insect taxa. researchgate.net Variation in the expression or function of these genes can alter the chain length and number or position of double bonds, leading to novel CHC blends. scienceopen.com Such changes can be a crucial first step in reproductive isolation, where populations develop distinct chemical "signatures" that prevent interbreeding, potentially leading to the formation of new species. scienceopen.comscilit.com

The final step of the pathway, catalyzed by CYP4G oxidative decarbonylases, represents a unique and highly conserved evolutionary innovation in insects that is critical for producing hydrocarbons from fatty aldehydes. pnas.org The emergence of this enzymatic function was a watershed moment that facilitated the widespread success of insects on land. pnas.org The evolution of the corresponding chemosensory systems, including specific pheromone receptors in the antennae, occurred in concert with the diversification of CHC production pathways. frontiersin.orgnih.gov The tight co-evolution of signal production and reception ensures the fidelity of chemical communication systems and reinforces species boundaries.

Ecological and Biological Function Research of Nonacosatriene

Pheromonal and Semiochemical Roles in Chemical Communication

Nonacosatriene is a key component in the complex language of chemical signals that mediate interactions between organisms. As a semiochemical, it is involved in a range of communication forms, from attracting mates to signaling social status within a colony.

In the intricate world of insect communication, specific blends of hydrocarbons, rather than single compounds, often constitute the precise chemical signature for species and sex recognition. While research on a wide variety of specific this compound isomers is ongoing, the closely related compound (Z)-9-nonacosene has been identified as a major component of the contact sex pheromone in the beetle Megacyllene caryae. In this species, males recognize females only after antennal contact, and it is the (Z)-9-nonacosene on the female's cuticle that elicits the complete sequence of mating behaviors. This highlights the crucial role that long-chain unsaturated hydrocarbons with a C29 backbone play in reproductive processes.

| Insect Species | Compound | Pheromonal Role |

| Megacyllene caryae (Beetle) | (Z)-9-Nonacosene | Contact Sex Pheromone |

| Conogethes punctiferalis (Yellow Peach Moth) | (3Z,6Z,9Z)-Tricosatriene | Sex Pheromone Component |

In the highly organized societies of eusocial insects, the ability to honestly signal reproductive status is paramount for maintaining colony structure and function. In the trap-jaw ant Odontomachus brunneus, the C29 monoene, (Z)-9-nonacosene, a close structural relative of this compound, has been definitively identified as a conserved fertility signal. nih.govresearchgate.net

Through detailed chemical analysis and manipulative experiments, researchers have demonstrated that the relative abundance of (Z)-9-nonacosene is significantly higher on the cuticles of reproductive individuals compared to non-reproductive workers. researchgate.net This chemical cue allows nestmates to recognize the reproductive status of individuals within the colony. When non-reproductive workers were experimentally treated with synthetic (Z)-9-nonacosene, they elicited a submissive response from other workers, a behavior typically directed towards reproductive individuals. researchgate.net Conversely, in colonies with a queen, workers treated with this hydrocarbon were subjected to nestmate policing behaviors such as biting and pulling, which serve to suppress worker reproduction. researchgate.net

Table of Research Findings on (Z)-9-Nonacosene in Odontomachus brunneus

| Experimental Observation | Behavioral Response of Nestmates | Implication |

|---|---|---|

| Higher abundance on reproductive individuals | Recognition of fertility | Honest signaling of reproductive status. researchgate.net |

| Application to non-reproductive workers | Submissive gestures from nestmates | Elicitation of behavior associated with royalty. researchgate.net |

| Application to workers in queenright colonies | Nestmate policing (biting, pulling) | Suppression of worker reproduction. researchgate.net |

In the fruit fly Drosophila melanogaster, a model organism for genetic and behavioral studies, cuticular hydrocarbons (CHCs) are essential for mediating complex social and sexual behaviors. nih.gov While specific research on this compound is limited, the role of other long-chain unsaturated hydrocarbons, particularly C29 dienes, is well-documented in modulating courtship.

Female D. melanogaster produce predominantly longer-chain dienes, with 7,11-nonacosadiene (B13384746) being a key component that acts as a female sex pheromone, stimulating male courtship. nih.govnih.gov The presence and relative abundance of these compounds on the female cuticle provide crucial information to the male about her species, sex, and receptivity. The male perceives these contact pheromones through gustatory receptor neurons on his forelegs during the tapping phase of the courtship ritual. unlv.edu

The composition of the CHC profile is highly complex and sexually dimorphic. nih.gov This chemical diversity is under genetic control and is subject to both natural and sexual selection. nih.gov Variations in the CHC profile can lead to differences in mating success and can contribute to reproductive isolation between different populations and species. The behavioral activity of these hydrocarbons is correlated with specific chain lengths and the precise position of the double bonds. nih.gov For a compound to be an effective aphrodisiac, at least one double bond in the 7th position seems to be a critical structural feature. nih.gov The presence of a second double bond at the 11th position, as seen in 7,11-nonacosadiene, further enhances this effect. nih.gov Given the established role of C29 dienes, it is highly probable that C29 trienes like this compound also play a role in the fine-tuning of these intricate social and sexual communications in Drosophila.

Contribution to Antimicrobial Defense Mechanisms and Surface Protection

Beyond their role in communication, the lipids covering an organism's surface, including this compound, provide a crucial first line of defense against environmental challenges such as desiccation and microbial invasion.

The insect cuticle is not merely a passive barrier but is actively involved in defending against microbial pathogens. frontiersin.org The lipid layer, rich in hydrocarbons, can inhibit the adhesion and germination of fungal spores and may possess direct antimicrobial properties. frontiersin.orgnih.gov While direct studies on the antimicrobial activity of this compound are scarce, research on related long-chain polyunsaturated fatty acids (LC-PUFAs) provides a strong basis for its potential role in antimicrobial defense.

The primary and most well-understood function of the cuticular hydrocarbon layer is to serve as a waterproofing agent, preventing desiccation in terrestrial environments. scienceopen.comnih.gov This layer forms a physical and chemical barrier that is critical for an organism's survival. The composition of this hydrocarbon coating, including the chain length and degree of unsaturation of its components, significantly influences its physical properties and, consequently, its effectiveness as a barrier.

The introduction of double bonds into a hydrocarbon chain, as is the case with this compound, has a profound effect on the physical properties of the cuticular lipid layer. researchgate.net Unsaturated hydrocarbons, like alkenes and trienes, have lower melting points compared to their saturated (alkane) counterparts of the same chain length. researchgate.net This property is crucial for maintaining the flexibility and fluidity of the cuticle across a range of temperatures. A mixture of saturated and unsaturated hydrocarbons allows the cuticle to remain pliable while still providing an effective barrier against water loss. researchgate.net

This compound in Plant-Herbivore and Plant-Pathogen Interactions

Information regarding the specific roles of this compound in mediating interactions between plants and their herbivores or pathogens is not extensively detailed in the currently available scientific literature. Typically, plant surface lipids, a complex mixture of compounds including long-chain hydrocarbons, play a crucial role in these interactions. They can act as physical barriers, recognition cues, or even deterrents. However, specific functions attributed directly to this compound are not well-documented.

In the broader context of plant-insect interactions, cuticular hydrocarbons on the plant surface can influence the behavior of insects, such as feeding and egg-laying. For pathogens, these surface lipids can affect the adhesion and germination of spores. Future research may elucidate the precise contribution of this compound within the complex chemical ecology of plant defense and communication.

Other Putative Ecological and Physiological Functions (e.g., Water Balance, Desiccation Resistance)

While specific research directly linking this compound to water balance and desiccation resistance is limited, the function of long-chain hydrocarbons in this capacity is well-established in both plants and insects. These compounds are principal components of the cuticle, the outermost layer that acts as a primary barrier against uncontrolled water loss.

The hydrophobic nature of hydrocarbons like this compound helps to create a waterproof layer, which is critical for survival in terrestrial environments. In insects, cuticular hydrocarbons are known to be a key factor in preventing dehydration. Similarly, the plant cuticle, with its waxy layer composed of very-long-chain fatty acids and their derivatives, including hydrocarbons, plays a vital role in regulating transpiration and protecting the plant from environmental stressors such as drought. It is plausible that this compound, as a component of this cuticular wax, contributes to these protective functions.

Further investigation is required to determine the specific importance of this compound in comparison to other cuticular hydrocarbons in conferring desiccation resistance. The composition and arrangement of these molecules on the surface are critical to their function, and the role of specific trienes like this compound within this matrix is an area for potential future research.

Advanced Analytical Methodologies for Nonacosatriene Research

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental to isolating nonacosatriene from complex lipid mixtures and quantifying its presence. Given the non-polar nature of this hydrocarbon, specific chromatographic methods are particularly effective.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.com It is widely regarded as a "gold standard" for substance identification due to its high specificity. wikipedia.org The process involves separating compounds in a gaseous state using a capillary column, followed by ionization and detection with a mass spectrometer. thermofisher.com This combination allows for both the separation of complex mixtures and the identification of individual components based on their mass-to-charge ratio and fragmentation patterns. thermofisher.comwikipedia.org

In the context of this compound research, GC-MS is invaluable for hydrocarbon profiling, particularly in the analysis of cuticular lipids in insects. nih.govresearchgate.net It can effectively separate this compound from other hydrocarbons, such as alkanes, alkenes, and other polyenes. researchgate.net The retention time of the compound in the gas chromatograph provides an initial identification point, which is then confirmed by the mass spectrum. thermofisher.com

The identification of specific isomers of this compound is challenging due to their similar mass spectra. However, high-resolution capillary columns can separate many isomers based on subtle differences in their boiling points and interactions with the stationary phase. lcms.cz For instance, different isomers of C3-alkylbenzenes can be separated, which would otherwise be difficult to distinguish by their mass spectra alone. lcms.cz While electron ionization (EI) is a common method that causes extensive fragmentation useful for structural clues, softer ionization techniques may be employed to preserve the molecular ion, aiding in the initial identification of the compound's molecular weight. currenta.de The analysis of fragmentation patterns can provide information about the location of double bonds within the this compound structure. numberanalytics.com Tandem mass spectrometry (MS/MS) can further enhance isomer differentiation by selecting a specific precursor ion and analyzing its fragmentation products. numberanalytics.comchromatographyonline.com

Table 1: GC-MS Parameters for Hydrocarbon Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column Type | Non-polar (e.g., ZB-5HT INFERNO) or Polar (e.g., PEG) | Separation based on boiling point and polarity. researchgate.netlcms.cz |

| Carrier Gas | Helium (He), Hydrogen (H₂), or Nitrogen (N₂) | Propels the sample through the column. thermofisher.com |

| Injector Temperature | ~300-320°C | Ensures rapid vaporization of the sample. wikipedia.orgresearchgate.net |

| Oven Temperature Program | Gradient (e.g., 80°C to 340°C at 15°C/min) | Separates compounds based on boiling points. researchgate.net |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI provides fragmentation for structural clues; CI is softer and preserves the molecular ion. currenta.de |

| Detector | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Separates ions based on mass-to-charge ratio. nih.gov |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum; SIM offers higher sensitivity for target compounds. thermofisher.com |

This table provides a generalized overview of typical GC-MS parameters. Actual conditions may vary depending on the specific application and instrumentation.

High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. wikipedia.orgopenaccessjournals.com It is particularly useful for compounds that are not sufficiently volatile for GC analysis. In lipidomics, HPLC is essential for the analysis of non-polar lipid fractions. nih.govnih.gov

For the analysis of this compound, which is a highly non-polar lipid, normal-phase HPLC (NP-HPLC) is often the method of choice. wikipedia.orgnih.gov In NP-HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase. wikipedia.org This setup allows for the separation of lipids based on the polarity of their head groups. nih.gov this compound, being a hydrocarbon with no polar functional groups, would elute very early in such a system. Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, can also be employed and separates analytes based on their hydrophobicity. thermofisher.com

The analysis of complex lipid extracts often begins with a solvent extraction to isolate the neutral lipid fraction, which would contain this compound. nih.gov This fraction can then be injected into the HPLC system. A single HPLC run can separate different classes of neutral lipids, such as cholesteryl esters, triacylglycerols, and hydrocarbons. nih.gov The choice of detector is crucial for analyzing non-polar compounds like this compound which lack a UV chromophore. Detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are suitable as they are mass-dependent and respond to all non-volatile analytes. thermofisher.comresearchgate.net

Table 2: HPLC Systems for Non-Polar Lipid Analysis

| Component | Normal-Phase (NP-HPLC) | Reversed-Phase (RP-HPLC) |

|---|---|---|

| Stationary Phase | Polar (e.g., Silica (B1680970), Diol) wikipedia.orgresearchgate.net | Non-polar (e.g., C8, C18) nih.govthermofisher.com |

| Mobile Phase | Non-polar (e.g., Hexane (B92381), Isooctane/Isopropanol) wikipedia.orgresearchgate.net | Polar (e.g., Acetonitrile, Methanol, Water mixtures) nih.gov |

| Separation Principle | Adsorption based on polarity. wikipedia.org | Partitioning based on hydrophobicity. thermofisher.com |

| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |

| Suitable Detectors | ELSD, CAD, Refractive Index (RI), MS. nih.govresearchgate.net | ELSD, CAD, UV (if derivatized), MS. thermofisher.com |

This table contrasts the two main modes of HPLC applicable to non-polar lipid analysis.

Advanced Spectrometric Approaches for Structural Elucidation

While chromatography excels at separation, spectrometry provides the detailed structural information necessary to identify specific isomers of this compound.

Ultraviolet Laser Desorption/Ionization Orthogonal Time-of-Flight Mass Spectrometry (UV-LDI-o-TOF MS) is a powerful, matrix-free technique for the direct analysis of lipids from surfaces, such as the insect cuticle. nih.govresearchgate.net This method allows for the chemical profiling of intact organisms with spatial resolution, providing insights into the distribution of compounds on the body. nih.govresearchgate.net

In this technique, a UV laser is directed at the sample surface, causing desorption and ionization of molecules. nih.gov The resulting ions are then analyzed by a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio with high accuracy. mdpi.com For cuticular hydrocarbons like this compound, this method typically detects them as potassium adducts ([M+K]+). researchgate.net A key advantage of UV-LDI-o-TOF MS is its ability to analyze compounds directly from a surface without prior extraction, preserving spatial information. nih.govresearchgate.net It has been successfully used to characterize the hydrocarbon profiles of various insects, revealing compounds with carbon chain lengths from 20 to 39 atoms, including polyenes like this compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including the determination of regio- and stereoisomerism. jeolusa.comqd-latam.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. magritek.com For a molecule like this compound, ¹H and ¹³C NMR are essential for identifying the specific locations of the double bonds (regioisomers) and their configuration (stereoisomers, i.e., Z/E or cis/trans). qd-latam.comnih.gov

For example, in the specific isomer (3Z,6Z,9Z)-nonacosatriene, ¹H NMR spectroscopy would show characteristic signals for the olefinic protons. The coupling constants (J-values) between adjacent olefinic protons are diagnostic of the double bond geometry; cis-couplings typically have smaller J-values (around 6–14 Hz) compared to trans-couplings (11–18 Hz). qd-latam.com The chemical shifts of the protons and carbons adjacent to the double bonds would confirm their positions at the 3, 6, and 9 carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity of the entire carbon skeleton and unambiguously assign all proton and carbon signals, confirming the 3,6,9-nonacosatriene structure. The synthesis and subsequent NMR analysis of stereoisomeric standards are crucial for confirming the configuration of naturally occurring compounds. nih.gov

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint of a sample by probing its molecular bonds. gatewayanalytical.comthermofisher.com They are used to identify the functional groups present in a molecule. labmanager.comnih.gov

FTIR spectroscopy measures the absorption of infrared light by a molecule, which causes its bonds to vibrate at specific frequencies. labmanager.com For this compound, the key absorptions in an FTIR spectrum would be:

C-H stretching vibrations for sp²-hybridized carbons (the =C-H bonds) typically appear above 3000 cm⁻¹.

C-H stretching vibrations for sp³-hybridized carbons (the -C-H bonds in the alkyl chain) appear just below 3000 cm⁻¹.

C=C stretching vibrations appear in the region of 1680-1640 cm⁻¹, indicating the presence of double bonds. wallonie.be

C-H bending vibrations (out-of-plane) for cis-substituted double bonds can also be observed.

Raman spectroscopy measures the inelastic scattering of light from a laser source. gatewayanalytical.com It is particularly sensitive to non-polar, homo-nuclear bonds, making it an excellent complementary technique to FTIR. gatewayanalytical.com For this compound, Raman spectroscopy would clearly show:

C=C stretching vibrations (around 1650-1670 cm⁻¹), which are often stronger and more defined in Raman spectra than in FTIR for non-polar alkenes. wallonie.be

=C-H stretching vibrations (around 3005 cm⁻¹). wallonie.be

C-H stretching and bending vibrations of the aliphatic chain (e.g., ~2850-2950 cm⁻¹ and ~1440 cm⁻¹). wallonie.be

Together, FTIR and Raman spectroscopy can confirm the presence of the alkene functional groups and the long aliphatic chain that characterize this compound, providing a rapid and non-destructive method for initial characterization. nih.govresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| (3Z,6Z,9Z)-nonacosatriene |

| C3-alkylbenzenes |

| Cholesteryl esters |

| This compound |

Optimized Sample Preparation and Extraction Protocols for Diverse Biological Matrices

The accurate analysis of this compound from complex biological sources, such as insect cuticles, plant tissues, or pheromone glands, is critically dependent on meticulous sample preparation and extraction. The goal is to efficiently isolate the hydrocarbon from the matrix while minimizing contamination and degradation. chromatographyonline.com The entire analytical pipeline, from sample preparation to instrumental analysis, requires optimization to achieve reliable results. chromatographyonline.com

Solvent Extraction and Solid-Phase Extraction (SPE) Techniques

Solvent extraction is a foundational technique for isolating non-polar compounds like this compound from solid or liquid biological matrices. organomation.com The choice of solvent is paramount and is based on the principle of "like dissolves like"; non-polar solvents are required to efficiently extract non-polar hydrocarbons. organomation.com Following initial solvent extraction, Solid-Phase Extraction (SPE) is frequently employed as a cleanup and fractionation step. rocker.com.tw SPE separates compounds from a mixture based on their physical and chemical properties as they interact with a solid adsorbent (the stationary phase). organomation.com The process involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target analytes. rocker.com.tworganomation.com This technique is advantageous for concentrating analytes and removing interfering substances from the matrix. rocker.com.tw

In the context of this compound research, specific protocols have been developed. For instance, in the study of the yellow peach moth, Conogethes punctiferalis, (Z,Z,Z)-nonacosatriene was extracted from the female sex pheromone glands using n-hexane, a non-polar solvent. nii.ac.jp To prevent oxidative degradation of the unsaturated compound during preparation, an antioxidant, butylated hydroxytoluene (BHT), was added to the extraction solvent. nii.ac.jp

A form of SPE, argentation chromatography (using silver nitrate-impregnated silica gel), is particularly effective for fractionating hydrocarbons based on their degree of unsaturation. nii.ac.jp In the analysis of C. punctiferalis extracts, a non-polar fraction obtained from an initial cleanup was further separated on a 10% AgNO₃-impregnated silica gel column. nii.ac.jp This allowed for the separation of saturated and unsaturated hydrocarbons. nii.ac.jp

Modern, environmentally friendly extraction methods are also being applied. Supercritical fluid extraction using supercritical carbon dioxide (scCO₂), has been used to obtain extracts from hops containing 3,6,9-nonacosatriene. researchgate.net This "green" technology offers an alternative to traditional organic solvents. researchgate.net

| Biological Matrix | Target Compound | Extraction Technique | Solvent/Mobile Phase | Key Parameters | Reference |

|---|---|---|---|---|---|

| Yellow Peach Moth Pheromone Glands | (Z,Z,Z)-nonacosatriene | Solvent Extraction | n-hexane with 0.01% BHT | 15-minute extraction at room temperature. | nii.ac.jp |

| Yellow Peach Moth Extract (Non-polar fraction) | Unsaturated Hydrocarbons | Solid-Phase Extraction (Argentation Chromatography) | Hexane, followed by increasing concentrations of ether in hexane for elution. | Stationary phase was 10% AgNO₃-impregnated silica gel. | nii.ac.jp |

| Hops (Humulus lupulus) | 3,6,9-nonacosatriene | Supercritical Fluid Extraction | Supercritical CO₂ (scCO₂) | A green extraction technology used for obtaining essential oils and other volatile compounds. | researchgate.net |

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) with properties more suitable for a given analytical method, such as gas chromatography (GC) or liquid chromatography (LC). researchgate.net This is often necessary for compounds that are non-volatile, thermally unstable, or lack a functional group that can be easily detected. libretexts.org Common derivatization reactions include silylation, acylation, and alkylation, which target active hydrogen atoms in functional groups like alcohols, carboxylic acids, and amines. libretexts.org The resulting derivatives typically exhibit increased volatility and thermal stability, making them more amenable to GC analysis. libretexts.org

However, for non-polar and volatile hydrocarbons like this compound, direct derivatization is generally not required for analysis by GC coupled with mass spectrometry (GC-MS). researchgate.net These compounds are sufficiently volatile and thermally stable to be analyzed directly. researchgate.net

While this compound itself may not be derivatized, the strategy can be crucial for the comprehensive analysis of a biological extract that contains a mixture of compounds with varying polarities. In a complex sample, polar metabolites co-extracted with this compound might require derivatization to be analyzed in the same chromatographic run. libretexts.org For LC-MS analysis, derivatization can be employed to add a "tag" to molecules to enhance their ionization efficiency in the MS source, a step that is critical for achieving high sensitivity. ddtjournal.com Therefore, while this compound analysis is direct, derivatization remains a vital tool for achieving a broader analytical resolution of the entire chemical profile of a biological sample.

Integration of Metabolomics and Chemometrics for Comprehensive this compound Profiling

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system under specific conditions. bioinformaticsreview.comthemedicon.com This "omics" approach provides a functional snapshot of cellular activity, linking the genome and proteome to the phenotype. themedicon.com When applied to the study of compounds like this compound, it moves beyond quantifying a single analyte to profiling an entire class of related molecules, such as the full suite of cuticular hydrocarbons. This is typically achieved using high-throughput analytical platforms like GC-MS or LC-MS, which can detect hundreds to thousands of metabolites in a single sample. bioinformaticsreview.comanimbiosci.org

The vast and complex datasets generated by metabolomic analyses necessitate the use of chemometrics for data processing and interpretation. animbiosci.org Chemometrics is the science of extracting chemically relevant information from data using mathematical and statistical methods. bioinformaticsreview.com For metabolomic data, chemometric tools are essential for handling tasks like data pre-processing, pattern recognition, classification, and the identification of significant metabolites or biomarkers. bioinformaticsreview.comanimbiosci.org

The integration of these fields creates a powerful workflow for comprehensive profiling:

Data Acquisition : An untargeted or targeted analysis is performed on biological samples using a high-resolution method like LC-high resolution mass spectrometry (LC-HRMS) or GC-MS to generate complex chemical profiles. animbiosci.org

Data Processing : The raw data, consisting of thousands of features (e.g., mass-to-charge ratio and retention time pairs), is processed to align peaks, remove noise, and create a data matrix.

Chemometric Analysis : Multivariate statistical methods are applied to the data matrix. Unsupervised methods like Principal Component Analysis (PCA) are used for initial data exploration and quality control, while supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) are used to classify samples into predefined groups (e.g., different species, sexes, or treatment groups) and identify the metabolites responsible for the discrimination. animbiosci.org

Biomarker Identification : From the supervised models, metabolites that are statistically significant in differentiating between groups can be identified as potential biomarkers. animbiosci.org

This integrated approach allows researchers to study how the profile of cuticular hydrocarbons, including this compound, changes in response to genetic, environmental, or physiological factors, providing a holistic understanding of their biological role. themedicon.com

| Step | Description | Techniques/Methods | Objective | Reference |

|---|---|---|---|---|

| 1. Sample Analysis | Acquisition of chemical profiles from biological samples. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). | Generate high-dimensional data representing the sample's metabolome. | bioinformaticsreview.comanimbiosci.org |

| 2. Data Pre-processing | Cleaning and standardizing the raw analytical data. | Peak alignment, normalization, scaling, noise reduction. | Prepare a consistent data matrix for statistical analysis. | bioinformaticsreview.com |

| 3. Exploratory Analysis | Initial visualization of data to identify trends, clusters, and outliers. | Principal Component Analysis (PCA). | Assess data quality and observe natural groupings within the samples. | themedicon.com |

| 4. Supervised Modeling | Building statistical models to correlate metabolite profiles with specific sample classes (e.g., species, treatment). | Partial Least Squares-Discriminant Analysis (PLS-DA), Orthogonal PLS (OPLS). | Classify samples and identify metabolites that discriminate between classes. | animbiosci.org |

| 5. Biomarker Discovery & Identification | Pinpointing and identifying the specific metabolites that are most significant in the model. | Variable Importance in Projection (VIP) scores, S-plots, database matching, tandem MS (MS/MS). | Find and confirm the chemical identity of key differentiating compounds like this compound. | animbiosci.org |

Laboratory Synthesis and Biotechnological Production Approaches for Nonacosatriene

Strategies for De Novo Chemical Synthesis of Nonacosatriene and its Analogs for Research Purposes

The de novo chemical synthesis of this compound and its structural analogs is essential for confirming the identity of natural pheromones and for providing sufficient material for biological assays. rsc.orgresearchgate.net These syntheses are challenging due to the long carbon chain and the need for precise stereochemical control of the multiple double bonds. nih.govacs.org Methodologies typically rely on modern carbon-carbon bond-forming reactions. rsc.org

Key synthetic strategies include:

Wittig Reaction: This is a cornerstone method for alkene synthesis, reacting a phosphorus ylide with an aldehyde or ketone. libretexts.orgnih.gov For a complex molecule like this compound, a multi-step synthesis would involve creating appropriate aldehyde and phosphonium (B103445) salt fragments and coupling them. vedantu.commasterorganicchemistry.com The nature of the ylide (stabilized or non-stabilized) and reaction conditions can influence the stereochemistry (E/Z) of the resulting double bond, which is a critical aspect for biological activity. nih.govorganic-chemistry.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are powerful tools for constructing polyene systems. nih.govyoutube.com These reactions involve coupling an organometallic reagent with an organic halide. youtube.com For instance, a Suzuki-Miyaura approach could involve the iterative coupling of vinylboronic acid derivatives with vinyl halides to build the polyene chain step-by-step. acs.orgresearchgate.net The mild, non-acidic, and stereospecific nature of these reactions makes them particularly suitable for sensitive polyene frameworks. nih.govacs.org Nickel-catalyzed cross-electrophile coupling has also emerged as a viable strategy for synthesizing skipped polyenes. smith.edu

A retrosynthetic analysis of a this compound isomer would typically break the molecule down at the double bonds, leading to smaller, more readily available starting materials that can be joined using the aforementioned reactions. The choice of strategy depends on the desired isomer and the availability of starting materials.

Table 1: Comparison of Key Chemical Synthesis Strategies for Polyenes

| Synthetic Strategy | Key Reagents | Advantages | Challenges |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Fixes double bond location precisely libretexts.org; Tolerant of various functional groups. vedantu.com | Stereoselectivity (E/Z ratio) can be difficult to control nih.gov; Formation of triphenylphosphine (B44618) oxide byproduct. nih.gov |

| Suzuki-Miyaura Coupling | Organoboron compound, Organic halide, Palladium catalyst | Mild reaction conditions; High functional group tolerance; Non-toxic boron reagents. nih.govacs.org | Availability of specific organoboron precursors; Potential for side reactions. |

| Negishi Coupling | Organozinc compound, Organic halide, Palladium or Nickel catalyst | High reactivity and yields; Fast transmetalation step. youtube.com | Organozinc reagents are sensitive to air and moisture. |

Development of Biotechnological Platforms for Sustainable this compound Production

While chemical synthesis is vital for research, it can be complex and costly for larger-scale production. Biotechnological approaches using engineered microorganisms offer a promising, sustainable alternative by harnessing cellular metabolism to produce hydrocarbons. mdpi.comnih.gov

The biosynthesis of cuticular hydrocarbons in insects provides a blueprint for this technology. nih.gov It begins with fatty acid synthesis, where acetyl-CoA is elongated to form very long-chain acyl-CoA molecules. scienceopen.comcambridge.org These are then converted to aldehydes and finally to hydrocarbons through the action of specific enzymes, such as cytochrome P450-type oxidative decarbonylases (CYP4G). nih.govpnas.orgnih.gov

To produce this compound in microbes like Escherichia coli or yeast, the native insect biosynthetic pathway is heterologously expressed. The primary goal of fermentation optimization is to fine-tune process parameters to maximize the yield and productivity of the target hydrocarbon. isomerase.comcmdclabs.com

Key parameters for optimization include:

Strain Engineering: Metabolic engineering is crucial to channel carbon flux towards fatty acid and subsequent hydrocarbon production. mdpi.comresearchgate.net This involves overexpressing key enzymes (e.g., acetyl-CoA carboxylase, fatty acid synthases, the decarbonylase) and deleting competing pathways that drain precursors. nih.govplos.org For example, knocking out pathways for storage lipid synthesis or fatty acid degradation can increase the pool of precursors available for hydrocarbon synthesis. plos.org

Medium Composition: The composition of the culture medium, including the carbon source (e.g., glucose, glycerol), nitrogen source, and micronutrients, must be optimized. frontiersin.orgadvancechemjournal.com The carbon-to-nitrogen ratio is a critical factor that can influence whether cells prioritize growth or product formation. epj-conferences.org

Process Parameters: Physical and chemical parameters of the fermentation must be tightly controlled. isomerase.com These include temperature, pH, dissolved oxygen levels, and agitation speed. cmdclabs.comadvancechemjournal.com For aerobic organisms, maintaining sufficient oxygen supply is vital for both cell growth and the activity of oxygen-dependent enzymes like P450s.

Table 2: Key Parameters for Fermentation Optimization

| Parameter | Objective | Common Approaches |

| Genetic Makeup | Enhance carbon flux to product | Overexpression of pathway enzymes; Knockout of competing pathways. nih.govplos.org |

| Nutrient Supply | Provide optimal building blocks for growth and production | Screening different carbon/nitrogen sources; Optimizing C:N ratio. frontiersin.orgepj-conferences.org |

| Temperature | Maintain optimal enzyme activity and cell viability | Controlled heating/cooling of the bioreactor. cmdclabs.com |

| pH | Maintain optimal intracellular and extracellular environment | Addition of acid/base to the fermenter. cmdclabs.comadvancechemjournal.com |

| Aeration/Agitation | Ensure sufficient oxygen transfer and mixing | Control of sparging rate and impeller speed. isomerase.com |

Scaling up production from laboratory flasks to industrial-scale bioreactors presents significant challenges. numberanalytics.comkhaitanbioenergy.com What works in a small volume may not be directly translatable to a large tank.

Major considerations include:

Mass and Heat Transfer: Ensuring uniform distribution of oxygen, nutrients, and heat throughout a large bioreactor is difficult. music-h2020.eu Inadequate mixing can lead to zones of low oxygen or high substrate concentration, stressing the cells and reducing productivity. isomerase.com

Product Toxicity and Recovery: High concentrations of hydrocarbons can be toxic to the microbial cells, limiting the achievable titer. mdpi.com Furthermore, as a non-polar molecule, this compound may accumulate within the cell membrane, requiring efficient and cost-effective downstream processing methods for extraction and purification.

Overcoming these hurdles requires a multi-faceted approach involving bioreactor design, process control strategies (e.g., fed-batch cultivation), and the development of robust microbial strains tolerant to process stresses and product toxicity. nih.govgreen.org

Chemoenzymatic Synthesis of this compound Isomers

Chemoenzymatic synthesis combines the advantages of chemical reactions and biological catalysis to create efficient and highly selective synthetic routes. This hybrid approach can be particularly useful for producing specific isomers of complex molecules like this compound. rsc.org

Enzymes, such as lipases, can be used for highly specific transformations that are difficult to achieve with conventional chemistry. scielo.br For example, a strategy could involve:

Chemical Synthesis: Creating shorter-chain building blocks or precursors using established organic chemistry methods like cross-coupling or Wittig reactions.

Enzymatic Esterification/Transesterification: Using a lipase (B570770) to catalyze the esterification of a precursor with a specific fatty acid or alcohol. scielo.brresearchgate.netscielo.br Lipases often exhibit high regioselectivity and enantioselectivity, which can be exploited to create chiral intermediates.

Further Chemical Modification: Converting the enzymatically-produced intermediate into the final this compound target through subsequent chemical steps.

This approach allows for the modular and highly controlled assembly of the target molecule, leveraging the precision of enzymes for critical steps. The development of robust, immobilized enzymes has further enhanced the feasibility of using biocatalysts in organic synthesis workflows. scielo.br

Future Research Directions and Unexplored Avenues in Nonacosatriene Science

Discovery and Characterization of Novel Nonacosatriene Isomers and Their Specific Biological Activities

A primary avenue for future research lies in the comprehensive discovery and characterization of novel this compound isomers and their precise biological functions. The spatial arrangement of atoms in stereoisomers can lead to vastly different biological activities. biorxiv.orgresearchgate.net For many compounds, one isomer may be highly active while another is inert or even has detrimental effects. michberk.combiorxiv.org This principle holds true for insect semiochemicals, where specific isomers are often required for effective communication.

While some isomers like (Z,Z,Z)-nonacosatriene have been identified in insects such as the yellow peach moth, a complete picture of all existing geometric (cis/trans) and optical isomers in nature is far from complete. core.ac.uk Future work should focus on isolating and identifying previously uncharacterized isomers from a wider range of organisms. Advanced analytical techniques will be crucial for elucidating the exact E/Z geometry of double bonds and determining the chirality of these molecules. michberk.com

Once novel isomers are identified, the critical next step is to determine their specific biological activities. This involves rigorous bioassays to understand their roles. For instance, in insects, this could mean investigating their function as sex pheromones, aggregation signals, or kairomones. peercommunityjournal.orgplantprotection.plbioprotectionportal.com Research should aim to move beyond general roles and pinpoint the exact behavioral or physiological responses elicited by each specific isomer. The differential effects of isomers are well-documented for other semiochemicals, where even small changes in isomeric composition can dramatically alter an insect's response. ontosight.ai

Table 1: Known this compound Isomers and Their Reported Biological Context

| Isomer Name | Organism(s) | Reported Role/Context |

| (Z,Z,Z)-nonacosatriene | Yellow Peach Moth (Conogethes punctiferalis) | Component of body wax, potential semiochemical. core.ac.uk |

| 3,6,9-nonacosatriene | Fig Wasps (Apocrypta sp. 2, Apocryptophagus fusca) | Abundant species-specific cuticular hydrocarbon. |

This table is interactive and will be updated as new isomers and functions are discovered.

Advanced Multi-Omics Integration for Comprehensive Pathway Elucidation

Understanding the biosynthesis of this compound requires a holistic, systems-level approach. Advanced multi-omics integration—combining genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for elucidating the complete biosynthetic and regulatory pathways. mdpi.comrsc.org This approach moves beyond studying single genes or enzymes to building a comprehensive network model of how this compound is produced. nih.gov

Future research should apply these integrative strategies to organisms known to produce this compound, such as various insect species and the microalga Botryococcus braunii. biorxiv.orgdoe.gov For example, comparative transcriptomics of oenocytes (the primary site of CHC synthesis in insects) can identify genes involved in the elongation and desaturation of fatty acid precursors. biorxiv.orgelifesciences.org Combining this with proteomics can confirm the presence and activity of the encoded enzymes, while metabolomics can track the flow of intermediates through the pathway. oup.comresearchgate.net

In the green microalga Botryococcus braunii, which produces large quantities of hydrocarbons, multi-omics can unravel the complex metabolic networks that channel carbon from photosynthesis into long-chain hydrocarbons like this compound. nih.govpacb.com Genome sequencing projects for this alga provide a crucial foundation for these studies. doe.govtamu.edu By integrating data from different omics layers, researchers can identify not only the core biosynthetic genes but also the regulatory elements, such as transcription factors, that control the production of this compound in response to developmental or environmental cues. researchgate.netresearchgate.net

Table 2: Potential Gene Families and Pathways for Multi-Omics Investigation of this compound Biosynthesis

| Omics Layer | Key Targets for Investigation | Potential Role in this compound Biosynthesis |

| Genomics | Fatty Acid Synthase (FAS) genes, Elongase gene families, Desaturase gene families, Cytochrome P450 genes (e.g., Cyp4G1) | Provide the genetic blueprint for precursor synthesis, chain elongation, introduction of double bonds, and final conversion to hydrocarbon. biorxiv.orgelifesciences.org |

| Transcriptomics | Oenocyte-specific gene expression, differential expression under environmental stress | Identify actively transcribed genes in the tissues of synthesis and reveal regulatory responses. biorxiv.orgnih.gov |

| Proteomics | Enzyme abundance in key tissues (e.g., oenocytes, algal cells) | Confirm the translation and presence of biosynthetic enzymes. nih.gov |

| Metabolomics | Very-long-chain fatty acids (VLCFAs), fatty acyl-CoA intermediates | Identify and quantify the precursors and intermediates in the biosynthetic pathway. oup.com |

This table is interactive and will be updated as new genes and pathways are confirmed.

Deepening Ecological and Evolutionary Insights into this compound's Role in Ecosystems

This compound, as a cuticular hydrocarbon, is at the intersection of physiological adaptation and chemical communication, making it a fascinating subject for ecological and evolutionary studies. scienceopen.comnih.gov CHCs form a waxy layer that is critical for preventing desiccation, a key adaptation for terrestrial life. researchgate.netoup.com Simultaneously, they serve as complex chemical signals for mate recognition, species identification, and social organization. scienceopen.comroyalsocietypublishing.org

A key future direction is to investigate how these dual roles create evolutionary trade-offs. For example, how does natural selection for desiccation resistance in a particular environment (which might favor longer, more saturated hydrocarbon chains) constrain or influence sexual selection on CHC profiles for mating? nih.govoup.com Studying populations across different environmental gradients, such as altitude or aridity, can reveal how CHC composition, including this compound levels, varies in response to local selective pressures. biorxiv.orgoup.com

Furthermore, the evolution of this compound as a semiochemical needs deeper exploration. Research can focus on the evolutionary history of the biosynthetic pathways and the corresponding chemosensory receptors in related species. This can help answer questions about how these specific signaling systems arise and diverge, potentially contributing to reproductive isolation and speciation. scienceopen.comnih.gov The heritability of CHC profiles and how natural selection acts on this variation are fundamental questions that remain largely unanswered for many species. royalsocietypublishing.org

Development of Bio-Inspired Synthetic Strategies for this compound and its Derivatives

The complex structure of polyunsaturated hydrocarbons like this compound makes traditional chemical synthesis challenging and often costly. earlham.ac.ukresearchgate.net Future research should focus on developing bio-inspired synthetic strategies that leverage biological systems for more sustainable and efficient production. Synthetic biology offers a promising pathway for the bioproduction of insect pheromones and other valuable long-chain hydrocarbons. era-learn.euainia.com

One major avenue is the engineering of microbial or plant chassis to produce this compound. This involves identifying the complete biosynthetic pathway and heterologously expressing the required enzymes in a host organism like yeast (Saccharomyces cerevisiae) or a plant like Nicotiana benthamiana. era-learn.euukri.org These platforms can be optimized through metabolic engineering to increase yields and produce specific isomers with high fidelity. ainia.com This approach not only provides a sustainable source of the compound for research and potential applications but also serves to validate the function of the identified biosynthetic genes. earlham.ac.uk

Another bio-inspired approach involves using enzymes or multi-enzyme cascades derived from organisms that produce this compound for in vitro synthesis. While more complex to establish, cell-free systems could offer high purity and control over the synthetic process. Furthermore, understanding the natural synthesis of these long polyunsaturated chains can inspire novel chemical catalytic processes that mimic biological efficiency. researchgate.netbioengineer.org

Exploration of this compound in Uncharted Biological Systems and Extreme Environments

While much of the research on this compound has centered on insects, its discovery in the green microalga Botryococcus braunii suggests it may be present in a wider range of organisms than currently known. doe.govuni-goettingen.de A significant future direction is the exploration for this compound in uncharted biological systems, particularly in microorganisms and organisms adapted to extreme environments.

Extremophiles—organisms that thrive in conditions of extreme temperature, salinity, or desiccation—are of particular interest. mdpi.com The physical properties of CHCs are crucial for survival in such environments; for example, they can help maintain membrane fluidity at low temperatures or prevent water loss in arid conditions. peercommunityjournal.orgresearchgate.net Prospecting for this compound in bacteria, archaea, fungi, and other protists from environments like salt flats, deserts, hot springs, or polar regions could reveal novel producers and new biological roles for the compound.

Investigating microalgal-bacterial consortia is another promising frontier. In these symbiotic communities, microorganisms exchange nutrients and metabolites. uts.edu.aunih.govresearchgate.net It is plausible that this compound or its precursors are synthesized and exchanged within these consortia, playing a role in the stability and function of the microbial community. Exploring the metabolomes of these complex communities could uncover this compound in contexts beyond a single organism, revealing novel ecological interactions. anr.frfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.